2-Methoxy-5-(pyridin-3-yl)aniline
Description
Properties
IUPAC Name |
2-methoxy-5-pyridin-3-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-5-4-9(7-11(12)13)10-3-2-6-14-8-10/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXIIOCOQXRVLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290979 | |
| Record name | 2-Methoxy-5-(3-pyridinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104994-91-4 | |
| Record name | 2-Methoxy-5-(3-pyridinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104994-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(3-pyridinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(pyridin-3-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often involving the use of advanced catalysts and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-(pyridin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different amine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-Methoxy-5-(pyridin-3-yl)aniline serves as a critical intermediate in the synthesis of complex organic molecules. It is often utilized in reactions such as:
- Suzuki–Miyaura Coupling : This palladium-catalyzed cross-coupling reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and materials science.
- Oxidation and Reduction Reactions : The compound can undergo various transformations, yielding quinone derivatives through oxidation and amino derivatives through reduction, enhancing its utility in synthetic pathways .
Biological Applications
Potential Therapeutic Properties
Research indicates that 2-Methoxy-5-(pyridin-3-yl)aniline exhibits promising biological activities:
- Antimicrobial and Antiviral Properties : Studies have shown that this compound can inhibit the growth of specific pathogens, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory and Anticancer Activities : Preliminary investigations suggest that it may modulate inflammatory pathways and exhibit cytotoxic effects against cancer cells, warranting further exploration in pharmacological studies .
Industrial Applications
Material Science
In industrial settings, 2-Methoxy-5-(pyridin-3-yl)aniline is employed in the development of:
- Dyes and Pigments : Its unique chemical structure allows for the formulation of vibrant dyes used in textiles and coatings.
- Chemical Processes : The compound's reactivity makes it suitable for various chemical processes, enhancing efficiency in production lines .
Case Study 1: Synthesis of Biaryl Compounds
In a study conducted by researchers at a prominent university, 2-Methoxy-5-(pyridin-3-yl)aniline was used as a precursor in the synthesis of biaryl compounds through Suzuki–Miyaura coupling. The reaction demonstrated high yields and selectivity, showcasing its effectiveness as a building block in organic synthesis.
Case Study 2: Antimicrobial Activity Evaluation
A research group evaluated the antimicrobial properties of 2-Methoxy-5-(pyridin-3-yl)aniline against various bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a lead compound for developing new antibiotics.
Data Table: Summary of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Organic Chemistry | Intermediate for complex molecules | Effective in Suzuki–Miyaura coupling reactions |
| Biological Research | Antimicrobial agent | Significant inhibition of bacterial growth |
| Potential anticancer properties | Cytotoxic effects observed in preliminary studies | |
| Industrial Chemistry | Development of dyes and pigments | Utilized in textile industries for vibrant colors |
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(pyridin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogues differ in substituent types and positions on the aniline or pyridine rings. These variations influence electronic properties, solubility, and reactivity:
Physicochemical Properties
- Electronic Effects :
- The methoxy group in 2-Methoxy-5-(pyridin-3-yl)aniline is electron-donating, activating the aniline ring for electrophilic substitution. In contrast, the trifluoromethyl group in 2-methoxy-5-(trifluoromethyl)aniline is strongly electron-withdrawing, deactivating the ring .
- Pyridinyl substituents (e.g., in 14d) introduce aromatic π-systems, enabling π-π stacking and hydrogen bonding, which enhance stability in solid-state and solution phases .
- Solubility: 2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline exhibits improved solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonyl-piperazine moiety .
Biological Activity
2-Methoxy-5-(pyridin-3-yl)aniline, a substituted aniline compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a methoxy group at the 2-position and a pyridinyl group at the 5-position of the aniline structure. Its molecular formula is CHNO. The unique arrangement of these substituents contributes to its diverse chemical reactivity and biological properties.
The biological activity of 2-Methoxy-5-(pyridin-3-yl)aniline is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects such as:
- Antimicrobial Activity : The compound exhibits potential against various bacterial strains.
- Antiviral Activity : It has shown promise in inhibiting viral replication.
- Antitumor Activity : Preliminary studies suggest possible applications in cancer treatment.
Antimicrobial Properties
Research indicates that 2-Methoxy-5-(pyridin-3-yl)aniline has notable antimicrobial properties. It has been tested against several bacterial strains with varying degrees of success:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 µM |
| Enterococcus faecalis | 62.5 - 125 µM |
These findings suggest that the compound can effectively inhibit the growth of Gram-positive bacteria, showcasing its potential as an antimicrobial agent .
Antiviral Properties
In studies focusing on antiviral activity, 2-Methoxy-5-(pyridin-3-yl)aniline demonstrated significant inhibition of viral replication. For instance, it was found to reduce viral RNA load in infected models significantly within a few days . This positions the compound as a candidate for further research in antiviral therapies.
Antitumor Activity
Preliminary investigations have indicated that compounds structurally similar to 2-Methoxy-5-(pyridin-3-yl)aniline may exhibit antitumor effects. Compounds with similar structural features have shown efficacy in inhibiting tumor cell proliferation in vitro . This suggests that further exploration could yield valuable insights into its potential applications in oncology.
Case Studies and Research Findings
- Study on Antiviral Efficacy : A study highlighted the compound's ability to inhibit SARS-CoV-2 replication, demonstrating a reduction in viral load within infected models over a five-day period . The results indicate that it could serve as a lead compound for developing antiviral therapies against COVID-19.
- Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of various derivatives of substituted anilines, including 2-Methoxy-5-(pyridin-3-yl)aniline. The findings confirmed its effectiveness against multiple bacterial strains, reinforcing its potential utility in treating infections .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the methoxy and pyridine groups significantly influenced biological activity. For example, incorporating polar functionalities improved solubility but affected metabolic stability .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 2-Methoxy-5-(pyridin-3-yl)aniline?
The synthesis typically involves coupling reactions between pyridine derivatives and aniline precursors. A common approach utilizes palladium-catalyzed cross-coupling under controlled conditions. For example, coupling 3-fluoroaniline with pyridinemethanol derivatives in the presence of a base (e.g., potassium carbonate) and a solvent like dimethylformamide (DMF) facilitates the formation of the target compound. Reaction optimization includes temperature control (80–120°C) and inert atmospheres to prevent oxidation . Alternative routes may employ N-alkylation of 2-methoxyaniline with pyridine-containing reagents, requiring precise stoichiometry to avoid side products .
Q. What analytical techniques are recommended for characterizing purity and structural confirmation?
Key methods include:
- NMR spectroscopy : To confirm the presence of methoxy (-OCH₃), pyridyl, and aniline protons.
- Mass spectrometry (MS) : For molecular weight verification (e.g., observed m/z ~200.24) and fragmentation pattern analysis.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% as per catalog data) and resolve isomeric impurities .
- X-ray crystallography : If single crystals are obtained, SHELX software can refine the structure, though this is less common for non-crystalline samples .
Q. How stable is 2-Methoxy-5-(pyridin-3-yl)aniline under varying pH and temperature conditions?
The compound is sensitive to strong acids/bases due to the aniline moiety, which can protonate or degrade. Stability studies suggest storage in inert atmospheres at room temperature to prevent oxidation of the pyridine ring. Solubility varies with solvent polarity: it is moderately soluble in DMF and ethanol but poorly soluble in water. Accelerated degradation studies (e.g., 40°C/75% RH) show <5% decomposition over 30 days under dark conditions .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in electrophilic substitution?
The electron-donating methoxy group activates the aromatic ring toward electrophilic attack at the para position relative to the amino group. Computational studies (DFT) reveal that the pyridin-3-yl group introduces steric hindrance and modulates electron density via resonance effects. Comparative analysis with analogs like 2-Methyl-5-(thiophen-3-yl)aniline shows reduced reactivity in nitration due to the pyridine ring’s electron-withdrawing nature .
Q. What role does 2-Methoxy-5-(pyridin-3-yl)aniline play in coordination chemistry?
The pyridine nitrogen and aniline amino group enable ligand behavior in metal complexes. For example, it can coordinate with transition metals (e.g., Cu²⁺, Pd²⁺) to form chelates, as demonstrated by shifts in UV-Vis spectra (λmax ~270 nm) and FT-IR N–H stretching changes. Such complexes are explored for catalytic applications in cross-coupling reactions, though stability in aqueous media remains a challenge .
Q. How can computational modeling predict its interactions with biological targets?
Molecular docking studies (e.g., AutoDock Vina) reveal affinity for enzymes like tyrosine kinases, attributed to π-π stacking between the pyridine ring and aromatic residues (e.g., Phe330 in EGFR). MD simulations suggest the methoxy group enhances binding stability by forming hydrogen bonds with catalytic sites. However, discrepancies between in silico predictions and in vitro IC₅₀ values (e.g., 10 µM vs. 50 µM) highlight the need for solvent-effect corrections in models .
Q. How to resolve contradictions in reported biological activity data?
Conflicting results (e.g., antimicrobial vs. inactive outcomes) may arise from assay conditions. For example, MIC values against E. coli vary with bacterial strain (ATCC vs. clinical isolates) and culture media composition. Methodological standardization, such as using CLSI guidelines and controls like ciprofloxacin, improves reproducibility. Additionally, impurities in synthesized batches (e.g., unreacted aniline precursors) can skew bioactivity results, necessitating HPLC purity validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
